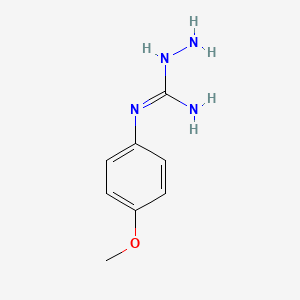
1-Amino-2-(4-methoxyphenyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-2-(4-methoxyphenyl)guanidine is a compound belonging to the guanidine family, which is known for its versatile functional groups Guanidines are found in many natural products and play key roles in various biological functions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Amino-2-(4-methoxyphenyl)guanidine can be synthesized through a sequential one-pot approach involving N-chlorophthalimide, isocyanides, and amines. This method provides efficient access to diverse guanidines with yields up to 81% . The reaction conditions are mild, making it a convenient method for synthesis.
Industrial Production Methods: Industrial synthesis of guanidines often involves the reaction of amines with carbodiimides or thioureas in conjunction with thiophilic metal salts . Another method includes the use of S-methylisothioureas as guanylating agents . These methods are scalable and suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Amino-2-(4-methoxyphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the guanidine group into other functional groups.
Reduction: Reduction reactions can be used to modify the guanidine group, often employing reducing agents like hydrogen or metal hydrides.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Hydrogen gas and sodium borohydride are frequently used.
Substitution Reagents: Halides and nucleophiles such as sodium azide are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroguanidines, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
1-Amino-2-(4-methoxyphenyl)guanidine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Amino-2-(4-methoxyphenyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group is highly basic, allowing it to form stable complexes with various biological molecules. This interaction can modulate biochemical pathways and influence cellular functions .
Vergleich Mit ähnlichen Verbindungen
1-(4-Methoxyphenyl)guanidine: Similar in structure but lacks the amino group.
N,N’-Disubstituted Guanidines: These compounds have different substituents on the guanidine group, affecting their reactivity and applications.
Uniqueness: 1-Amino-2-(4-methoxyphenyl)guanidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable hydrogen bonds and its high basicity make it a versatile compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
82252-85-5 |
|---|---|
Molekularformel |
C8H12N4O |
Molekulargewicht |
180.21 g/mol |
IUPAC-Name |
1-amino-2-(4-methoxyphenyl)guanidine |
InChI |
InChI=1S/C8H12N4O/c1-13-7-4-2-6(3-5-7)11-8(9)12-10/h2-5H,10H2,1H3,(H3,9,11,12) |
InChI-Schlüssel |
HSMLKJFOROFUAK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N=C(N)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


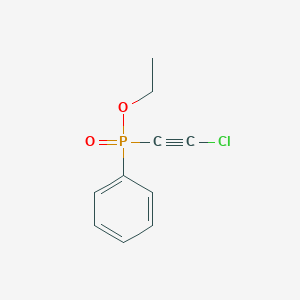
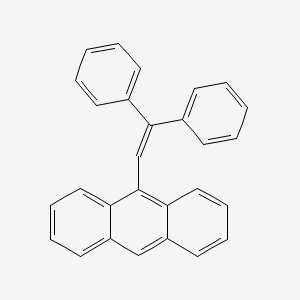


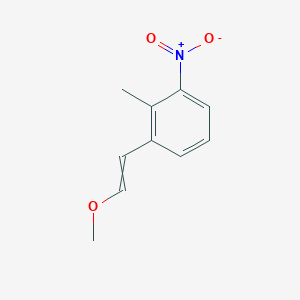
![Benzoxazole, 2-[(2-pyridinylmethyl)thio]-](/img/structure/B14429484.png)
![N-[methoxy(phenyl)boranyl]-N-propan-2-ylpropan-2-amine](/img/structure/B14429488.png)

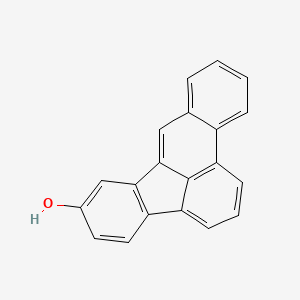
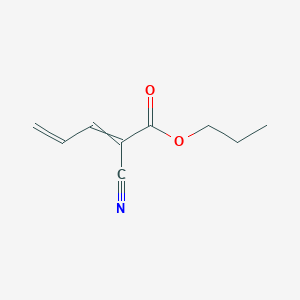
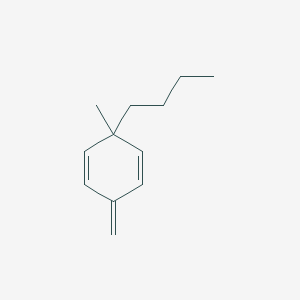
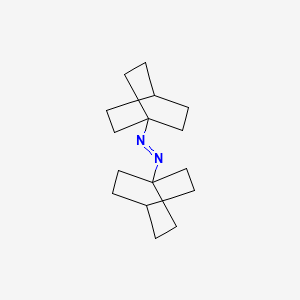

![3-(Hydroxyimino)-2-thiabicyclo[2.2.2]oct-5-ene-4-carbonitrile](/img/structure/B14429535.png)
